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Compound of Interest

Compound Name: 2-Propylcyclobutanone

Cat. No.: B12095275

Cyclobutane rings are prevalent structural motifs in numerous natural products and
pharmacologically active compounds. Their inherent ring strain, a consequence of deviations
from ideal bond angles, makes them valuable synthetic intermediates for a variety of ring-
opening and rearrangement reactions.[1] The introduction of substituents, such as a propyl
group at the 2-position of a cyclobutanone ring, introduces stereochemical complexity and
conformational preferences that significantly influence the molecule's physical and chemical
properties. A detailed theoretical understanding of 2-propylcyclobutanone provides a
predictive foundation for its behavior in chemical and biological systems.

Core Computational Methodologies

The theoretical investigation of organic molecules like 2-propylcyclobutanone heavily relies
on quantum mechanical calculations. Density Functional Theory (DFT) has emerged as a
robust and computationally efficient method for obtaining accurate molecular properties.[2][3]

2.1. Selection of Theoretical Level

A combination of a hybrid functional, such as B3LYP, and a Pople-style basis set, like 6-
31G(d,p), offers a good balance between accuracy and computational cost for geometry
optimization and vibrational frequency calculations of organic molecules.[4] For more precise
energy calculations and prediction of NMR chemical shifts, larger basis sets, for instance, 6-
311++G(d,p), are often employed.[5]

2.2. Conformational Analysis
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The flexibility of the propyl group and the puckering of the cyclobutane ring necessitate a
thorough conformational search to identify the global minimum energy structure and other low-
energy conformers. This can be achieved through systematic or stochastic search algorithms
followed by geometry optimization of the resulting unique conformers.

Conformational Landscape of 2-
Propylcyclobutanone

Unlike a planar representation, the cyclobutane ring exists in a puckered or "butterfly"
conformation to alleviate torsional strain between adjacent hydrogen atoms.[6][7] For 2-
propylcyclobutanone, this puckering, combined with the rotation around the C-C bonds of the
propyl side chain, gives rise to several possible conformers. The primary distinction between
these conformers is the pseudo-axial or pseudo-equatorial orientation of the propyl group
relative to the puckered ring.

Generally, substituents on a cyclobutane ring prefer a pseudo-equatorial position to minimize
steric interactions.[8] Therefore, the conformer with the propyl group in a pseudo-equatorial
orientation is expected to be the most stable.
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Caption: Workflow for the theoretical study of 2-propylcyclobutanone.
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Conclusion

The theoretical methodologies outlined in this guide provide a robust framework for a

comprehensive in-silico investigation of 2-propylcyclobutanone. By employing Density

Functional Theory, researchers can gain deep insights into the molecule's conformational

preferences, predict its spectroscopic signatures for experimental validation, and calculate its

thermochemical properties. This knowledge is crucial for understanding its reactivity and

potential applications in organic synthesis and medicinal chemistry. The synergy between

computational prediction and experimental verification remains the cornerstone of modern

chemical research.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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